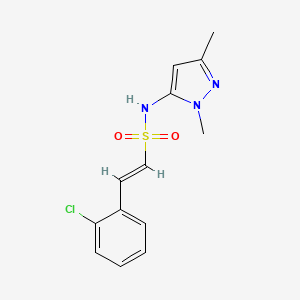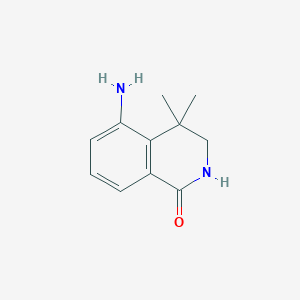
5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (5-ADMIQ) is a synthetic organic compound derived from isoquinoline, which is a type of nitrogen-containing heterocyclic aromatic compound. It is an important reagent in organic synthesis and has been widely used in a variety of scientific research applications.
Scientific Research Applications
Stereochemistry in Compound Formation
Synthesis and Biological Activity
Odasso et al. (1977) described the synthesis and anti-inflammatory activity of 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. Some of these compounds showed high activity in inhibiting oedema and granuloma formation in rats, highlighting their potential therapeutic applications (Odasso et al., 1977).
Antiinflammatory and Analgesic Properties
Vikharev et al. (2005, 2006) investigated the synthesis of 2H-3,3-dimethyl-3,4-dihydroisoquinolin-1-ones. They found that some of these compounds exhibited pronounced antiinflammatory and analgesic properties, which could be significant in medical research and drug development (Vikharev et al., 2005), (Vikharev et al., 2006).
Vasodilatation Activity
In 2010, San-qi Zhang synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and evaluated their vasodilatation activity. This research is crucial for understanding the potential cardiovascular applications of these compounds (Zhang San-qi, 2010).
Cytotoxic Activity
Salah et al. (2014) conducted a study on the cytotoxicity of a new dihydroisoquinoline hydroxamic acid derivative. This compound demonstrated cytotoxicity against the human hepatocarcinoma cell line Hep3B, suggesting its potential use in cancer research (Salah, Carraz, & Kammoun, 2014).
properties
IUPAC Name |
5-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)7-4-3-5-8(12)9(7)11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFRONTKNIACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)
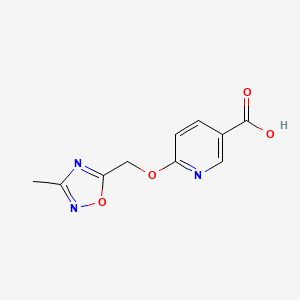
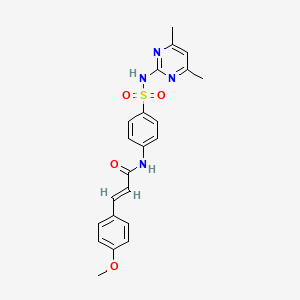

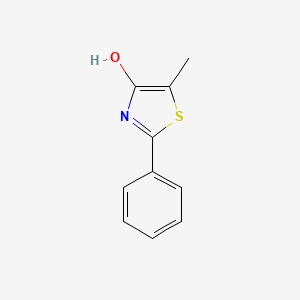

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
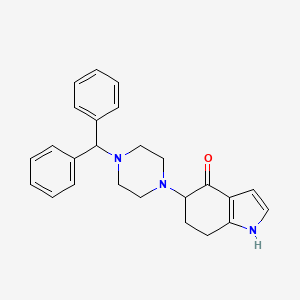

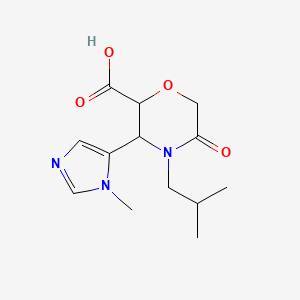
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
